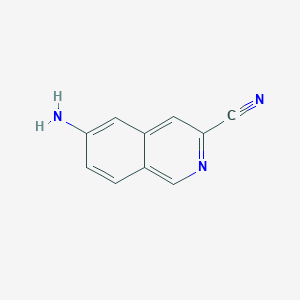

6-Aminoisoquinoline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Aminoisoquinoline-3-carbonitrile is a heterocyclic organic compound with the molecular formula C10H7N3 It is a derivative of isoquinoline, featuring an amino group at the 6th position and a carbonitrile group at the 3rd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminoisoquinoline-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-nitrobenzoic acid with diethylmalonate in the presence of sodium methoxide and copper (I) bromide. This reaction forms an intermediate compound, which is then further processed to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

6-Aminoisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.

Substitution: The amino group allows for substitution reactions, where different substituents can be introduced to the isoquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines.

Aplicaciones Científicas De Investigación

6-Aminoisoquinoline-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 6-Aminoisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

6-Aminoquinoline: Similar in structure but lacks the carbonitrile group.

3-Aminoisoquinoline: Similar but with the amino group at the 3rd position instead of the 6th.

Quinoline-3-carbonitrile: Similar but lacks the amino group.

Uniqueness

This dual functionality makes it a versatile compound for various synthetic and research purposes .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-Aminoisoquinoline-3-carbonitrile, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as condensation of substituted isoquinoline precursors with nitrile-containing reagents. For example, analogous compounds (e.g., 6-methoxyquinoline-3-carbonitrile derivatives) are synthesized via nucleophilic substitution or cyclization reactions under reflux conditions in polar aprotic solvents like DMF or DMSO . Key factors affecting yield include:

- Catalysts : Palladium-based catalysts (e.g., Pd/C) or copper cyanide (CuCN) for cyanation .

- Temperature : Optimized heating (e.g., 100–140°C) to drive reactivity while minimizing side products .

- Purification : Column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and aromatic proton environments (e.g., δ 7–9 ppm for quinoline protons) .

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ confirm the nitrile group, while N-H stretches (~3300 cm⁻¹) verify the amino group .

- Mass Spectrometry (HRMS) : Provides exact molecular weight (e.g., m/z calculated for C₁₀H₈N₃: 170.0715) .

Q. What preliminary biological screening approaches are used to evaluate this compound derivatives?

- Methodological Answer : Initial screens focus on antimicrobial or enzyme inhibition assays. For example:

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values calculated .

- Enzyme Binding : Fluorescence quenching or surface plasmon resonance (SPR) to assess interactions with targets like kinases or acetylcholinesterase .

Advanced Research Questions

Q. How can reaction optimization address low yields in the synthesis of this compound derivatives?

- Methodological Answer :

- DoE (Design of Experiments) : Systematic variation of solvent (e.g., DMSO vs. acetonitrile), catalyst loading, and temperature to identify optimal conditions .

- Byproduct Analysis : LC-MS or TLC monitoring to detect intermediates (e.g., hydrolysis of nitrile to amide) and adjust reaction parameters .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) and improves yield in analogous quinoline syntheses .

Q. How do contradictory data in biological activity reports for this compound analogs arise, and how can they be resolved?

- Methodological Answer : Contradictions often stem from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains. Normalize results using positive controls (e.g., ciprofloxacin for antimicrobial tests) .

- Solubility Issues : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) or nanoformulations to improve bioavailability .

- Structural Analogues : Subtle substituent changes (e.g., methoxy vs. amino groups) drastically alter activity. Perform SAR (Structure-Activity Relationship) studies with systematic substitutions .

Q. What computational strategies predict the binding modes of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model interactions with enzyme active sites (e.g., quinoline derivatives binding to FtsZ in antibacterial studies) .

- DFT Calculations : Predict electron density maps to identify reactive sites for nucleophilic attack (e.g., nitrile group’s electrophilicity) .

- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations to evaluate hydrogen bonding with kinase ATP pockets) .

Propiedades

Fórmula molecular |

C10H7N3 |

|---|---|

Peso molecular |

169.18 g/mol |

Nombre IUPAC |

6-aminoisoquinoline-3-carbonitrile |

InChI |

InChI=1S/C10H7N3/c11-5-10-4-8-3-9(12)2-1-7(8)6-13-10/h1-4,6H,12H2 |

Clave InChI |

AJLYMKOWISHVLQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=CN=C(C=C2C=C1N)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.